molecular formula C11H14ClNO2 B3086035 4-Cyclopropylaminomethyl-benzoic acid hydrochloride CAS No. 1158459-48-3

4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Cat. No. B3086035
M. Wt: 227.69 g/mol
InChI Key: WTBUMNCHUWVOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylaminomethyl-benzoic acid hydrochloride is an organic compound with the molecular formula C11H14ClNO2 . It is a chemical compound that is offered by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride consists of a benzene ring attached to a carboxyl group and a cyclopropylaminomethyl group . The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)9-3-1-8(2-4-9)7-12-10-5-6-10;/h1-4,10,12H,5-7H2,(H,13,14);1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyclopropylaminomethyl-benzoic acid hydrochloride include a molecular weight of 227.69 . It is recommended to be stored at a temperature of 28°C .

properties

IUPAC Name

4-[(cyclopropylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-3-1-8(2-4-9)7-12-10-5-6-10;/h1-4,10,12H,5-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBUMNCHUWVOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylaminomethyl-benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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